

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid (CAS: 6064-63-7)

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Compound of Interest

Compound Name: 2-Hydroxyhexanoic acid

Cat. No.: B1209235

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-hydroxyhexanoic acid** (CAS: 6064-63-7), a short-chain hydroxy fatty acid. The document consolidates available data on its chemical and physical properties, spectral information, and biological significance. It details its role as an endogenous human metabolite and its potential as a biomarker in certain infectious diseases. This guide also presents putative experimental protocols for its synthesis, purification, and quantification, based on established methodologies for analogous compounds. Furthermore, potential signaling pathways that may be modulated by **2-hydroxyhexanoic acid** are discussed, offering insights for future research and drug development endeavors.

Introduction

2-Hydroxyhexanoic acid, also known as α -hydroxycaproic acid, is a carboxylic acid with a hydroxyl group on the alpha carbon.^{[1][2]} Its presence in human biological fluids, such as blood and cerebrospinal fluid (CSF), points to its role in endogenous metabolic processes. Notably, elevated levels of **2-hydroxyhexanoic acid** in the CSF have been identified as a significant biomarker for infections caused by *Nocardia* species. As a member of the medium-chain fatty acid family, it is also a subject of interest for its potential interactions with key metabolic signaling pathways. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and metabolic studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-hydroxyhexanoic acid** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	6064-63-7	[3][4]
Molecular Formula	C6H12O3	[3]
Molecular Weight	132.16 g/mol	[3]
IUPAC Name	2-hydroxyhexanoic acid	[3]
Synonyms	2-Hydroxycaproic acid, DL- α -Hydroxycaproic acid	[3]
Appearance	White powder/solid	[2][3]
Melting Point	60-62 °C	[2]
Boiling Point	305 °C (predicted)	[4]
Solubility	Soluble in water	[5]
InChI Key	NYHNVHGFPZAZGA-UHFFFAOYSA-N	[3][4]

Spectral Data

Key spectral data for the characterization of **2-hydroxyhexanoic acid** are summarized in Table 2.

Spectrum Type	Parameters	Key Signals	Reference(s)
¹ H NMR	500 MHz in D ₂ O, pH 7.4	δ 4.015 (t, 1H, CH-OH), 1.690-1.615 (m, 2H, CH ₂), 1.313 (m, 4H, 2xCH ₂), 0.875 (t, 3H, CH ₃)	[6]
¹³ C NMR	500 MHz in D ₂ O, pH 7.4	δ 184.647 (C=O), 75.069 (CH-OH), 36.375 (CH ₂), 29.349 (CH ₂), 24.63 (CH ₂), 15.972 (CH ₃)	[6]
Mass Spectrometry (LC-ESI-QQ)	Negative ion mode	m/z 131.0 [M-H] ⁻ , 113.0, 85.2	[3]

Experimental Protocols

Detailed experimental protocols for **2-hydroxyhexanoic acid** are not readily available in the published literature. Therefore, the following sections provide proposed methodologies based on established procedures for structurally similar α-hydroxy acids and short-chain fatty acids.

Enantioselective Synthesis of 2-Hydroxyhexanoic Acid

This hypothetical protocol is adapted from general methods for the enantioselective synthesis of α-hydroxy acids.

Principle: Asymmetric dihydroxylation of a terminal alkene followed by oxidation of the resulting diol.

Materials:

- 1-Heptene
- AD-mix-β (for (R)-enantiomer) or AD-mix-α (for (S)-enantiomer)
- tert-Butanol

- Water
- Methanesulfonamide
- Potassium osmate(VI) dihydrate
- Sodium periodate
- Dichloromethane (DCM)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of AD-mix- β (1.4 g per mmol of alkene) in tert-butanol/water (1:1, 10 mL/g of AD-mix) at room temperature, add methanesulfonamide (1 equivalent).
- Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (0.002 equivalents).
- Add 1-heptene (1 equivalent) and stir vigorously at 0 °C for 24 hours.
- Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and warm to room temperature, stirring for 1 hour.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
- Dissolve the crude diol in a biphasic mixture of dichloromethane and water (1:1).
- Add sodium periodate (2.2 equivalents) in portions at 0 °C.
- Stir the reaction at room temperature for 4 hours.
- Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude **2-hydroxyhexanoic acid**.

Purification by Column Chromatography

Principle: Separation of **2-hydroxyhexanoic acid** from reaction impurities based on polarity using silica gel chromatography.

Materials:

- Crude **2-hydroxyhexanoic acid**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Formic acid

Procedure:

- Prepare a silica gel slurry in hexane and pack a glass column.
- Dissolve the crude **2-hydroxyhexanoic acid** in a minimal amount of dichloromethane.
- Adsorb the crude product onto a small amount of silica gel and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of formic acid (0.1%) can be added to the mobile phase to improve peak shape.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Quantification in Cerebrospinal Fluid by LC-MS/MS

This proposed method is based on protocols for the quantification of short-chain fatty acids in biological fluids.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: Derivatization of the carboxylic acid group to enhance chromatographic retention and mass spectrometric detection, followed by quantification using a stable isotope-labeled internal standard.

Materials:

- Cerebrospinal fluid (CSF) sample
- **2-Hydroxyhexanoic acid** standard
- **$^{13}\text{C}_6$ -2-hydroxyhexanoic acid** (internal standard)
- 3-Nitrophenylhydrazine (3-NPH) hydrochloride
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
- Pyridine
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid
- Water (LC-MS grade)

Procedure:

- Sample Preparation:
 - Thaw CSF samples on ice.
 - To 100 μL of CSF, add 10 μL of **$^{13}\text{C}_6$ -2-hydroxyhexanoic acid** internal standard solution (concentration to be optimized).

- Precipitate proteins by adding 400 μ L of cold acetonitrile, vortex, and incubate at -20 °C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract in 50 μ L of water/acetonitrile (1:1, v/v).
 - Add 20 μ L of 200 mM 3-NPH in ACN/water (50/50, v/v).
 - Add 20 μ L of 120 mM EDC with 6% pyridine in ACN/water (50/50, v/v).
 - Incubate at 40 °C for 30 minutes.
 - Quench the reaction by adding 910 μ L of 0.1% formic acid in water.
- LC-MS/MS Analysis:
 - LC System: UHPLC system
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient from 5% to 95% B over several minutes.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
 - MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

- MRM Transitions:
 - **2-hydroxyhexanoic acid**-3NPH derivative: Precursor ion -> Product ion (to be determined empirically)
 - ¹³C₆-**2-hydroxyhexanoic acid**-3NPH derivative: Precursor ion -> Product ion (to be determined empirically)

Biological Significance and Signaling Pathways

Endogenous Metabolism

2-Hydroxyhexanoic acid is an endogenous metabolite found in humans. It is classified as a medium-chain hydroxy fatty acid and is likely involved in fatty acid metabolism.[3] Its presence suggests a role in cellular energy homeostasis.

Biomarker for Nocardia Infection

A significant elevation of **2-hydroxyhexanoic acid** in the cerebrospinal fluid is a key indicator of meningitis caused by Nocardia species. Nocardia are bacteria known for their complex cell walls rich in mycolic acids, which are long-chain fatty acids.[12] The presence of **2-hydroxyhexanoic acid** may be a byproduct of Nocardia's unique fatty acid metabolism within the host.[1][12][13][14][15]

Potential Signaling Pathways

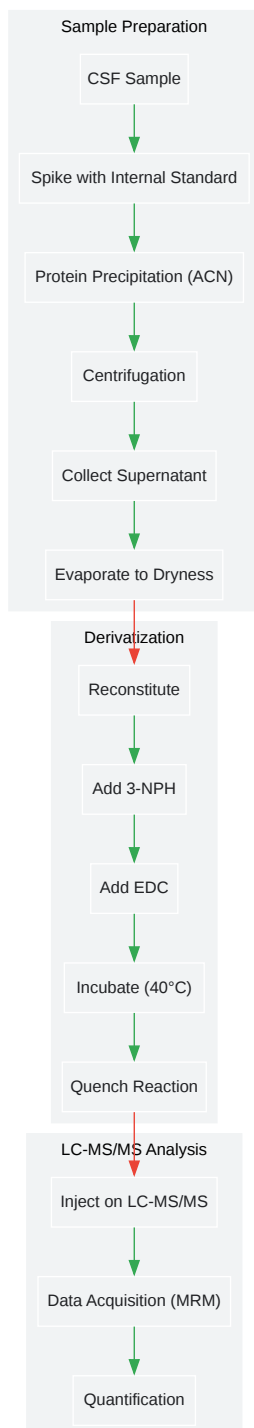
While direct evidence for **2-hydroxyhexanoic acid** is limited, related medium-chain fatty acids are known to interact with important signaling pathways.

Medium-chain fatty acids can act as ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[16][17][18][19][20] Activation of PPAR γ by medium-chain fatty acids can influence adipogenesis and insulin sensitivity.[16][17][18][19] It is plausible that **2-hydroxyhexanoic acid** could also modulate PPAR activity.

AMPK is a central regulator of cellular energy homeostasis. Some studies suggest that fatty acids can activate AMPK, leading to an increase in fatty acid oxidation and a decrease in energy-consuming processes.[21][22][23][24][25] Given its structure, **2-hydroxyhexanoic acid** may influence AMPK signaling, thereby affecting cellular energy balance.

Visualizations

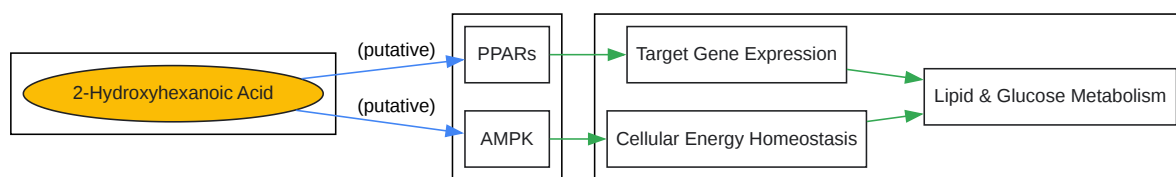
Experimental Workflow for LC-MS/MS Quantification



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Caption: Workflow for the quantification of **2-hydroxyhexanoic acid** in CSF.

Potential Signaling Pathways of 2-Hydroxyhexanoic Acid



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Caption: Putative signaling pathways modulated by **2-hydroxyhexanoic acid**.

Conclusion

2-Hydroxyhexanoic acid is an endogenous metabolite with established significance as a biomarker for *Nocardia* infections. Its role in fatty acid metabolism and potential interactions with key signaling pathways like PPARs and AMPK make it a molecule of interest for further research, particularly in the context of metabolic disorders and infectious diseases. While detailed experimental protocols are currently lacking in the literature, this guide provides a foundation for the development of such methods. Future studies are warranted to fully elucidate the biological functions and therapeutic potential of **2-hydroxyhexanoic acid**.

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